(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid
Description
Contextualization of Chiral Pyrrolidine (B122466) Derivatives in Academic Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a multitude of biologically active molecules and natural products. frontiersin.org Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space, which is a desirable characteristic in drug design. nih.gov The presence of stereogenic centers, as seen in chiral pyrrolidine derivatives, adds another layer of molecular complexity and specificity, which is crucial for selective interaction with biological targets. nih.gov
In drug discovery, the pyrrolidine nucleus is considered a "privileged scaffold" due to its frequent appearance in approved drugs. mdpi.com These derivatives are integral to a wide range of therapeutic agents, including antivirals, anticancer agents, and treatments for central nervous system disorders. frontiersin.org Researchers often utilize chiral pyrrolidines, such as derivatives of proline and hydroxyproline, as starting materials for the stereoselective synthesis of complex molecules. mdpi.comnih.gov The controlled synthesis of these chiral structures is a significant area of focus, with various methods developed to produce enantiomerically pure compounds. nih.govnih.gov
Importance of α-Amino Acids and Related Structures in Chemical Biology
Alpha-amino acids are fundamental to life, serving as the monomeric units that constitute proteins. google.com Structurally, they are characterized by a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). google.com This arrangement, with the exception of glycine (B1666218), makes the α-carbon a chiral center, leading to the existence of L- and D-enantiomers. nih.gov
The significance of α-amino acids and their structural relatives extends beyond their role in protein synthesis. They are involved in numerous biological processes, including neurotransmission and biosynthesis. nih.gov In chemical biology, non-proteinogenic amino acids and their derivatives are invaluable tools. They are used as probes to study biological systems, as building blocks for peptidomimetics, and as core components of various pharmaceuticals. The defined stereochemistry and functional groups of these molecules allow for precise interactions with enzymes and receptors, making them central to the design of targeted therapies.
Overview of the Research Landscape Surrounding (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid and its Analogues
This compound itself is primarily categorized as a chiral building block for use in research and development. moldb.com Its synthesis is related to methods for producing optically pure (S)-3-hydroxypyrrolidine, a key intermediate. google.comgoogle.com While specific, extensive research on the direct biological applications of this compound is not widely published, the research landscape for its analogues is rich and varied.
The core structure, combining a pyrrolidine ring with an acetic acid side chain, is a recurring motif in pharmacologically active compounds. For instance, derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been investigated as potent agonists for peroxisome proliferator-activated receptors (PPARs), with potential applications in treating type 2 diabetes. nih.gov Other research has explored chiral pyrrolidine-based inhibitors of neuronal nitric oxide synthase (nNOS), which could have therapeutic potential in neurological disorders. nih.gov
Furthermore, the broader class of pyrrolidine derivatives has shown a wide spectrum of biological activities. Below is a table summarizing some of the research areas for related compounds.
| Research Area | Example of Pyrrolidine Analogue Class | Potential Application |
| Anticonvulsant Activity | Pyrrolidine-2,5-dione derivatives | Epilepsy |
| G-Protein Coupled Receptor 40 (GRP40) Agonists | cis-4-CF3 substituted pyrrolidine-2-carboxylic acids | Type 2 Diabetes |
| Estrogen Receptor α (ERα) Antagonists | 3-R-methylpyrrolidine derivatives | Breast Cancer |
| Antimicrobial Agents | 2,5-dimethyl-1H-pyrrol-1-yl benzohydrazides | Bacterial Infections |
This data is compiled from multiple sources. nih.govmdpi.com
The study of such analogues highlights the versatility of the pyrrolidine scaffold. Modifications to the substitution pattern, stereochemistry, and attached functional groups can dramatically influence the biological activity, leading to compounds with highly specific therapeutic effects. The research into these related molecules provides a valuable framework for understanding the potential applications and synthetic utility of this compound as a scaffold in the development of new chemical entities.
Properties
IUPAC Name |
2-[(3S)-3-hydroxypyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUKRLXBCGVBF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653002 | |
| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212289-17-2 | |
| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control
Retrosynthetic Analysis of (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the bond between the nitrogen atom and the acetic acid moiety, and the bonds forming the pyrrolidine (B122466) ring itself.
A primary disconnection can be made at the N-C bond of the acetic acid side chain, leading to two key synthons: (S)-3-hydroxypyrrolidine and a two-carbon electrophile representing the acetic acid group (e.g., ethyl bromoacetate). This approach simplifies the problem to the enantioselective synthesis of the (S)-3-hydroxypyrrolidine core.
Further disconnection of the (S)-3-hydroxypyrrolidine ring can proceed via several pathways. A common strategy involves breaking the C-N bonds, which might lead back to an acyclic amino alcohol precursor. For instance, a 1,4-amino alcohol with appropriate stereochemistry could be cyclized to form the desired ring. This acyclic precursor can, in turn, be derived from chiral pool materials like L-malic acid or through asymmetric reactions.
Enantioselective Synthetic Approaches
Enantioselective methods aim to directly produce the desired (S)-enantiomer, thereby avoiding the loss of 50% of the material inherent in resolving a racemic mixture.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of the (S)-3-hydroxypyrrolidine core, a chiral auxiliary, such as one derived from pseudoephedrine or an oxazolidinone, could be employed. wikipedia.org
For example, an achiral precursor could be attached to an Evans oxazolidinone auxiliary. Subsequent reactions, such as an asymmetric aldol reaction or an alkylation to build the carbon skeleton, would proceed with high diastereoselectivity controlled by the auxiliary. wikipedia.org After the key stereocenter is set, the auxiliary is cleaved to reveal the chiral intermediate, which is then carried forward to complete the synthesis of the pyrrolidine ring.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. Several catalytic asymmetric methods are applicable to the formation of the pyrrolidine ring. nih.govnih.govacs.org
Asymmetric [3+2] Cycloadditions: This method involves the reaction of an azomethine ylide with an alkene, catalyzed by a chiral metal complex (e.g., silver or copper) to produce substituted pyrrolidines. chemistryviews.org By carefully selecting the chiral ligand, the reaction can be directed to favor the formation of the desired enantiomer. chemistryviews.orgresearchgate.net
Catalytic Asymmetric C–H Insertion: Rhodium(II) catalysts bearing chiral ligands can facilitate the insertion of a carbene into a C-H bond to form the pyrrolidine ring with high enantio- and diastereocontrol. nih.govacs.org
Enantioselective Aza-Michael Cyclization: An intramolecular aza-Michael addition can be used to form the pyrrolidine ring. whiterose.ac.uk A chiral catalyst, such as a chiral phosphoric acid, can protonate the amine, guiding its enantioselective addition to an activated alkene within the same molecule to form the chiral cyclic product. whiterose.ac.uk
Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of (S)-3-hydroxypyrrolidine, the regioselective and stereoselective hydroxylation of a prochiral N-substituted pyrrolidine is a particularly effective strategy. acs.orgacs.org
The bacterium Sphingomonas sp. HXN-200 has been identified as a highly active biocatalyst for this transformation. acs.orgacs.org It can hydroxylate various N-protected pyrrolidines at the C3 position. The choice of the N-protecting group is crucial as it significantly influences both the reaction rate and the enantioselectivity of the resulting 3-hydroxypyrrolidine product. acs.orgacs.org For example, while N-benzylpyrrolidine yields (S)-N-benzyl-3-hydroxypyrrolidine, other protecting groups can lead to the (R)-enantiomer, demonstrating the tuneability of this biocatalytic system. acs.org This method provides a direct and environmentally friendly route to the key chiral intermediate. acs.orgnih.gov
| N-Substituent (Protecting Group) | Product | Enantiomeric Excess (ee) | Configuration | Activity (U/g CDW) |
|---|---|---|---|---|
| Benzyl | N-benzyl-3-hydroxypyrrolidine | 53% | S | 5.8 |
| Benzoyl | N-benzoyl-3-hydroxypyrrolidine | 52% | R | 2.2 |
| Benzyloxycarbonyl (Cbz) | N-Cbz-3-hydroxypyrrolidine | 75% | R | 16 |
| Phenoxycarbonyl | N-phenoxycarbonyl-3-hydroxypyrrolidine | 39% | S | 14 |
| tert-butoxycarbonyl (Boc) | N-Boc-3-hydroxypyrrolidine | 23% | R | 24 |
CDW = Cell Dry Weight. Data demonstrates how the N-substituent influences the stereochemical outcome and reaction efficiency.
Synthesis of Racemic Derivatives and Subsequent Chiral Resolution
An alternative to enantioselective synthesis is to first prepare the racemic version of 2-(3-hydroxypyrrolidin-1-yl)acetic acid and then separate the two enantiomers. This process is known as chiral resolution. wikipedia.org
The synthesis of the racemic compound can be achieved through various standard organic reactions. For example, the cyclodehydration of 4-amino-1,2-butanediols using thionyl chloride can produce racemic N-benzyl-3-hydroxypyrrolidines, which can then be N-alkylated with an acetic acid equivalent, followed by debenzylation. tandfonline.com
Once the racemic mixture is obtained, resolution can be performed:
Diastereomeric Salt Formation: The most common method involves reacting the racemic acid with a chiral base (a resolving agent), such as (S)-(-)-1-phenylethylamine. wikipedia.orgsigmaaldrich.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org One of the diastereomeric salts can be selectively crystallized from a suitable solvent. The purified salt is then treated with an acid to release the desired enantiomerically pure this compound.
Enzymatic Kinetic Resolution: Enzymes can also be used to resolve racemic mixtures. For instance, a lipase can selectively acylate one enantiomer of a racemic alcohol, allowing the acylated product and the unreacted alcohol enantiomer to be separated. tandfonline.comnih.gov A lipase from Aspergillus Oryzae has been used in the transesterification of racemic N-benzyl-3-pyrrolidinol, enabling the separation of its enantiomers. tandfonline.com This approach could be adapted to resolve an ester derivative of the target molecule.
Convergent and Divergent Synthetic Strategies
Divergent Synthesis: A divergent strategy begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.org Starting from a common precursor, such as N-protected (S)-3-hydroxypyrrolidine, one could introduce a variety of side chains at the nitrogen atom, with the acetic acid group being just one possibility. This approach is particularly valuable in drug discovery for exploring structure-activity relationships by creating a range of analogs from a single, readily accessible intermediate. wikipedia.org
Functional Group Interconversions and Protection/Deprotection Strategies
The synthesis of the chiral core, (S)-3-hydroxypyrrolidine, is a critical precursor to the final compound and serves as a prime example of the strategic use of functional group interconversions (FGI) and protecting groups. These tactics are essential for managing the reactivity of the amine and hydroxyl functionalities to achieve the desired chemical transformations selectively.
A common synthetic pathway involves starting from an optically active precursor, such as 4-amino-(S)-2-hydroxybutyric acid, and performing a series of transformations. google.com Key to these syntheses is the use of protecting groups to mask reactive sites—the amine and hydroxyl groups—preventing them from undergoing unintended reactions.
Protecting Group Strategies:
Amine Protection: The secondary amine of the pyrrolidine ring or the primary amine of a precursor is often protected to prevent its nucleophilic character from interfering with subsequent steps, such as the modification of a carboxyl group or the activation of a hydroxyl group. Common protecting groups for this purpose include the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (Boc)₂O and removed under acidic conditions, and the benzyl (Bn) group, which is typically cleaved via catalytic hydrogenation. google.com
Hydroxyl Protection: The hydroxyl group on the pyrrolidine ring may also require protection, depending on the reaction conditions. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), or benzyl ethers are frequently employed. These groups are stable under a variety of reaction conditions but can be removed selectively when needed. wipo.int
Key Functional Group Interconversions:
Reduction of Carboxylic Acids/Esters: In many synthetic routes, a carboxylic acid or ester functional group in the starting material is reduced to a primary alcohol. google.com This transformation is a crucial step to set up a group that can be later converted into a leaving group for cyclization. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce both acids and esters, while sodium borohydride (B1222165) (NaBH₄) is a milder agent often used for reducing aldehydes and ketones, and it reacts only slowly with esters. imperial.ac.uk
Activation of Alcohols: A pivotal FGI in the formation of the pyrrolidine ring is the conversion of a primary alcohol into a good leaving group. This "activation" facilitates the intramolecular nucleophilic substitution (an SN2 reaction) by the amine to form the five-membered ring. This is commonly achieved by converting the alcohol into a sulfonate ester (like a tosylate or mesylate) or a halide. wipo.intub.eduvanderbilt.edu
Intramolecular Cyclization: Once the alcohol is converted to a leaving group, an intramolecular cyclization reaction is induced, where the amine group acts as a nucleophile, displacing the leaving group to form the pyrrolidine ring.
Deprotection: The final stages of the synthesis of the core involve the removal of the protecting groups to unmask the amine and/or hydroxyl functions. For instance, a benzyl group can be removed by hydrogenation in the presence of a metal catalyst like palladium. google.com
The table below summarizes common protecting groups relevant to the synthesis of the (S)-3-hydroxypyrrolidine core.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA, HCl) |
| Amine | Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |
| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) |
This table presents a summary of common protecting groups and their typical introduction and removal conditions in organic synthesis.
Green Chemistry Principles in Synthetic Route Design
The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient but also environmentally benign, economically viable, and safe.
The twelve principles of green chemistry provide a framework for evaluating and designing synthetic processes. Key principles applicable to the synthesis of pyrrolidine derivatives include waste prevention, atom economy, use of safer solvents, and the reduction of unnecessary derivatization. nih.gov
Reducing Derivatives:
Alternative Solvents and Reaction Conditions:
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic syntheses rely on volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives. For the synthesis of some pyrrolidinone derivatives, for example, environmentally friendly solvents like ethanol or mixtures of ethanol and water have been successfully employed. vjol.info.vnrsc.org These solvents are less toxic and more sustainable than commonly used chlorinated hydrocarbons.
Furthermore, process intensification techniques can enhance the green profile of a synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, leading to shorter reaction times, reduced energy consumption, and often higher yields in the synthesis of pyrrolidines. nih.gov
One-Pot and Multicomponent Reactions:
Designing synthetic routes that combine multiple steps into a single "one-pot" procedure can significantly improve sustainability. nih.gov This approach minimizes the need for intermediate purification steps, which reduces solvent use and waste generation. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly atom-economical and align well with green chemistry principles. nih.govvjol.info.vn The development of MCRs for constructing pyrrolidine-fused compounds represents an efficient and sustainable synthetic strategy. rsc.org
The following table evaluates synthetic strategies based on green chemistry metrics.
| Strategy | Use of Protecting Groups | Solvent Choice | Number of Steps | Green Chemistry Alignment |
| Classical Multi-Step Synthesis | Frequent | Often chlorinated solvents (e.g., DCM) | High | Low (generates waste, low atom economy) |
| Synthesis with Greener Solvents | Frequent | Benign solvents (e.g., Ethanol, Water) | High | Medium (reduces solvent toxicity) |
| One-Pot/Tandem Reactions | Reduced/Avoided | Varies, can use green solvents | Low | High (improves efficiency, reduces waste) |
| Biocatalytic/Enzymatic Route | Often Avoided | Typically Water | Low to Medium | High (high selectivity, mild conditions) |
This table provides a comparative overview of different synthetic approaches evaluated against key green chemistry principles.
By integrating these principles into the design of synthetic routes, chemists can develop more sustainable methods for producing valuable compounds like this compound.
Chemical Reactions and Derivatization Strategies
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a key site for derivatization, readily undergoing esterification and amidation reactions to produce a variety of functional derivatives.
Esterification: Standard acid-catalyzed esterification conditions, such as reacting the compound with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed to form the corresponding esters. Alternatively, milder conditions can be used, such as reaction with alkyl halides under basic conditions or using coupling agents. For instance, the synthesis of various pyrrolidine-containing drug precursors often begins with the esterification of N-protected proline derivatives, a structurally analogous process. nih.govmdpi.com
Amidation: The carboxylic acid can be converted into amides by reaction with primary or secondary amines. This transformation is typically facilitated by peptide coupling agents, which activate the carboxylic acid for nucleophilic attack by the amine. This method is a cornerstone of peptide synthesis and is highly efficient for forming amide bonds. nih.gov A wide variety of coupling reagents can be utilized for this purpose.
Table 1: Common Reagents for Esterification and Amidation of the Carboxylic Acid Moiety
| Reaction Type | Reagent Class | Specific Examples |
| Esterification | Acid Catalysis | H₂SO₄, p-TsOH with alcohols |
| Alkylating Agents | Alkyl halides with a base (e.g., K₂CO₃) | |
| Coupling Agents | DCC/DMAP, EDC/HOBt with alcohols | |
| Amidation | Coupling Agents | HATU, HBTU, PyBOP, EDC/HOBt with amines |
| Acyl Halide Formation | SOCl₂, (COCl)₂ followed by amine addition |
Hydroxyl Group Functionalization
The secondary hydroxyl group at the C3 position of the pyrrolidine (B122466) ring offers another versatile handle for chemical modification, including etherification, esterification, oxidation, and reduction.
The hydroxyl group can be converted to an ether or an ester. These reactions are often used to install protecting groups or to introduce new functionalities that can modulate the biological activity or physical properties of the molecule. google.com
Etherification: Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a common method for forming ethers. This reaction is used to introduce alkyl or aryl substituents on the oxygen atom. nih.gov
Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding esters. The Mitsunobu reaction, which allows for the condensation of an alcohol with a carboxylic acid using a phosphine (B1218219) and an azodicarboxylate, is another powerful method that often proceeds with inversion of stereochemistry at the alcohol center. nih.govgoogle.com
The secondary alcohol can be oxidized to a ketone, and the resulting ketone can be reduced back to an alcohol. These transformations are crucial for introducing new stereocenters or for accessing different classes of derivatives.
Oxidation: A variety of oxidizing agents can be used to convert the 3-hydroxy group into a 3-oxo (ketone) functionality. Common reagents include Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). TEMPO-catalyzed oxidation is also a widely used method for this transformation in related systems. mdpi.comorganic-chemistry.orgorganic-chemistry.org
Reduction: The 3-oxopyrrolidine derivative can be reduced back to the 3-hydroxypyrrolidine. The choice of reducing agent can control the stereochemical outcome of this reaction. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Stereoselective reductions can be achieved using chiral reducing agents or catalysts to favor the formation of one diastereomer over the other. nbinno.com
Nitrogen Atom Alkylation and Acylation
The secondary amine within the pyrrolidine ring is nucleophilic and can be readily alkylated or acylated. In the context of (S)-2-(3-hydroxypyrrolidin-1-yl)acetic acid, the nitrogen is already substituted with an acetic acid group, making it a tertiary amine. Further alkylation would lead to the formation of a quaternary ammonium (B1175870) salt. However, derivatization strategies often start from a precursor like (S)-3-hydroxypyrrolidine, where the nitrogen is a secondary amine.
N-Alkylation: The nitrogen atom of a precursor secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination involves the formation of an iminium ion intermediate followed by reduction with an agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Decarboxylative N-alkylation of α-amino acids with alcohols, catalyzed by ruthenium or iron complexes, presents a waste-free strategy for synthesizing N-alkylated cyclic amines. researchgate.net
N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This is a common strategy for introducing a wide variety of substituents and is often used to synthesize precursors for pharmaceuticals. nih.govacs.orgacs.org
Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolidine Modification
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to modify the pyrrolidine ring itself. acs.orgmit.edusemanticscholar.org
One of the most significant applications is the α-arylation of N-protected pyrrolidines. organic-chemistry.orgfigshare.comnih.govresearchgate.netacs.org This methodology allows for the direct introduction of aryl groups at the C2 position of the pyrrolidine ring. The process typically involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base (like (-)-sparteine), followed by transmetalation with a zinc salt to form a stereochemically stable organozinc reagent. This intermediate then undergoes a Negishi cross-coupling reaction with an aryl halide in the presence of a palladium catalyst. organic-chemistry.orgnih.govacs.org This strategy provides a convergent and reliable route to a broad range of functionalized 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. figshare.comnih.gov
The nitrogen atom of pyrrolidine derivatives can also participate in Buchwald-Hartwig amination reactions, coupling with aryl halides to form N-aryl pyrrolidines. acs.orgyoutube.com This reaction is highly versatile and has been widely adopted in medicinal chemistry for the synthesis of complex amines. acs.org
Table 2: Examples of Palladium-Catalyzed Reactions for Pyrrolidine Modification
| Reaction Type | Key Steps | Catalyst/Reagents | Product Type |
| α-Arylation | Enantioselective deprotonation, transmetalation, Negishi coupling | s-BuLi/(-)-sparteine, ZnCl₂, Pd(OAc)₂/t-Bu₃P-HBF₄ | 2-Aryl-N-Boc-pyrrolidines |
| Buchwald-Hartwig Amination | Oxidative addition, ligand exchange, reductive elimination | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu) | N-Aryl pyrrolidines |
Cycloaddition Reactions Involving Pyrrolidine Derivatives
The pyrrolidine ring is a five-membered heterocycle that is frequently synthesized using [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.govpsu.eduwikipedia.org This reaction involves a 1,3-dipole, typically an azomethine ylide, and a dipolarophile, which is usually an alkene or alkyne. wikipedia.orgacs.org
Azomethine ylides can be generated in situ from various precursors. A common method involves the condensation of an α-amino acid, such as a glycine (B1666218) derivative, with an aldehyde or ketone, which proceeds via decarboxylation. mdpi.comnih.gov The resulting azomethine ylide then reacts with a dipolarophile to form the pyrrolidine ring. nih.gov The regio- and stereoselectivity of these reactions can often be controlled, allowing for the synthesis of highly functionalized and stereochemically complex pyrrolidines. acs.orgmdpi.com This approach is a cornerstone in the synthesis of pyrrolidine-containing natural products and pharmaceuticals. mdpi.comnih.gov
These cycloaddition strategies are fundamental to building the core pyrrolidine structure found in this compound and its derivatives, offering a powerful method for assembling this important heterocyclic scaffold from simpler, acyclic precursors. nih.govmdpi.com
Strategic Derivatization for Structure-Activity Relationship (SAR) Studies
While specific, comprehensive Structure-Activity Relationship (SAR) studies centered on this compound are not extensively reported in publicly available literature, the general principles of SAR can be applied to this scaffold. The primary sites for derivatization on this molecule are the hydroxyl group, the carboxylic acid, and potentially the pyrrolidine ring itself.
Modification of the Hydroxyl Group: The secondary alcohol on the pyrrolidine ring offers a key point for modification. Esterification or etherification of this group can introduce a variety of substituents, allowing for the exploration of how changes in steric bulk, electronics, and hydrogen bonding capacity at this position affect biological activity. For instance, in other pyrrolidine-containing compounds, modifications at similar positions have been shown to significantly impact potency and selectivity for biological targets. rsc.orgnih.gov
Derivatization of the Carboxylic Acid: The acetic acid side chain is another prime location for chemical alteration. Amide bond formation with a diverse library of amines is a common strategy in medicinal chemistry to probe interactions with biological targets. This can introduce a wide array of functional groups and physicochemical properties. Additionally, the carboxylic acid can be reduced to an alcohol or converted to other functional groups to investigate the importance of the acidic moiety for activity.
Alterations to the Pyrrolidine Ring: While more synthetically challenging, modification of the pyrrolidine ring itself can provide valuable SAR insights. This could involve the introduction of substituents at other positions on the ring or altering the ring size to understand the conformational requirements for biological activity. The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit vastly different biological profiles. mdpi.com
A hypothetical SAR study on this compound could involve the systematic modification of these three positions to map the chemical space required for optimal interaction with a specific biological target. The data from such a study would be instrumental in the design of more potent and selective compounds.
Table 1: Potential Derivatization Strategies for SAR Studies of this compound
| Modification Site | Reaction Type | Potential New Functional Groups | Purpose in SAR Study |
|---|---|---|---|
| Hydroxyl Group | Esterification | Esters with varying alkyl/aryl groups | Probe steric and electronic effects |
| Etherification | Ethers with diverse substituents | Modify hydrogen bonding capacity and lipophilicity | |
| Carboxylic Acid | Amide Coupling | Primary, secondary, and tertiary amides | Introduce a wide range of functional groups and explore hydrogen bonding interactions |
| Reduction | Primary alcohol | Determine the necessity of the acidic group | |
| Pyrrolidine Ring | N-Alkylation | Quaternary ammonium salts | Introduce a positive charge and alter solubility |
Solid-Phase Synthesis Applications
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. lsu.eduwikipedia.org The structure of this compound, with its carboxylic acid "handle," makes it theoretically suitable for use as a building block in solid-phase synthesis, particularly in the construction of peptide and non-peptide scaffolds.
In a typical solid-phase peptide synthesis (SPPS) workflow, an amino acid is attached to a solid support (resin) via its C-terminus. The N-terminus is then deprotected and coupled to the next amino acid in the sequence. wikipedia.org this compound can be viewed as a constrained, non-natural amino acid analogue. Its carboxylic acid moiety could be anchored to a resin, allowing for the subsequent coupling of other building blocks to the pyrrolidine nitrogen.
The incorporation of constrained amino acids and their mimics into peptides is a well-established strategy to induce specific secondary structures, such as turns and helices. nih.govacs.orgnih.gov The rigid pyrrolidine ring of this compound could serve as a scaffold to control the conformation of a growing peptide or small molecule chain, which can be crucial for biological activity.
While specific examples of the use of this compound in solid-phase synthesis are not readily found in the literature, its potential is clear. The hydroxyl group would likely require a protecting group during the synthesis, which could be removed at a later stage to allow for further derivatization either on the solid support or after cleavage from the resin.
Table 2: Hypothetical Solid-Phase Synthesis Application
| Step | Procedure | Purpose |
|---|---|---|
| 1. Resin Functionalization | Attach a suitable linker to the solid support. | Prepare the resin for coupling of the first building block. |
| 2. Anchoring | Couple the carboxylic acid of this compound (with a protected hydroxyl group) to the resin. | Covalently link the scaffold to the solid support. |
| 3. Deprotection | Remove a protecting group from a reactive site on the anchored molecule (if applicable). | Prepare for the coupling of the next building block. |
| 4. Coupling | Add the next building block (e.g., an amino acid or other carboxylic acid) to the deprotected site. | Elongate the molecular chain. |
| 5. Repeat | Repeat deprotection and coupling steps as needed. | Build the desired molecular structure. |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the molecular structure, including the carbon framework and the relative placement of hydrogen atoms. For (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, is employed for complete structural assignment.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for each unique proton. The chemical shift (δ) of each proton is influenced by its local electronic environment.
Based on the structure, the predicted ¹H NMR spectrum would feature several key regions:
A downfield signal, typically broad, corresponding to the acidic proton of the carboxylic acid group.
A singlet for the two protons on the carbon adjacent to the pyrrolidine (B122466) nitrogen and the carboxyl group.
A multiplet for the proton on the carbon bearing the hydroxyl group (C3).
A series of complex multiplets for the remaining protons on the pyrrolidine ring (C2, C4, C5), arising from their distinct chemical environments and spin-spin coupling interactions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table contains predicted data based on the chemical structure, as specific experimental values were not available in the provided search results.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | >10.0 | broad singlet |
| -CH ₂-COOH | ~3.3 - 3.6 | singlet |
| -CH (OH)- | ~4.2 - 4.5 | multiplet |
| Ring Protons (C2, C5) | ~2.8 - 3.4 | multiplet |
| Ring Protons (C4) | ~1.9 - 2.3 | multiplet |
| -OH | Variable | broad singlet |
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon backbone. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for a carbon count and insight into the functional groups present.
The expected ¹³C NMR spectrum for this compound would show six distinct signals, corresponding to the six carbon atoms in the molecule. Key predicted signals include:
A signal at the most downfield position (~170-175 ppm) for the carbonyl carbon of the carboxylic acid.
A signal in the range of 65-75 ppm for the carbon atom attached to the hydroxyl group (C3).
Signals for the carbons adjacent to the nitrogen atom (C2, C5, and the -CH₂- of the acetic acid group) would appear in the midfield region of the spectrum.
An upfield signal for the remaining C4 carbon of the pyrrolidine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table contains predicted data based on the chemical structure, as specific experimental values were not available in the provided search results.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | ~172.0 |
| -C H(OH)- | ~70.0 |
| -C H₂-COOH | ~58.0 |
| Ring C arbons (C2, C5) | ~55.0 - 60.0 |
| Ring C arbon (C4) | ~35.0 |
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, which is crucial for unambiguously assembling the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum, cross-peaks would appear between the signal for the proton at C3 and the protons at C2 and C4. Likewise, correlations would be observed between protons on adjacent ring carbons (H2-H3, H3-H4, H4-H5), confirming the structure of the pyrrolidine ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. emerypharma.com This is invaluable for assigning carbon signals based on previously assigned proton signals. For instance, the proton signal assigned to the -CH(OH)- group would show a cross-peak with the corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. youtube.com This technique is critical for connecting different fragments of the molecule. For example, the protons of the acetic acid CH₂ group would show correlations to the adjacent ring carbons (C2 and C5) and to the carbonyl carbon of the acid, confirming the point of attachment to the pyrrolidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally fragile molecules like this compound. ual.es The analysis is typically performed in either positive or negative ion mode.
Positive Ion Mode: The molecule is expected to readily protonate, primarily on the nitrogen atom, to form the pseudomolecular ion [M+H]⁺.
Negative Ion Mode: The presence of the carboxylic acid group makes the molecule amenable to deprotonation, forming the [M-H]⁻ ion. nih.gov
The resulting mass spectrum would show a prominent peak corresponding to one of these ions, confirming the molecular weight of the compound (145.16 g/mol ). moldb.com Tandem MS (MS/MS) experiments can be performed by selecting the pseudomolecular ion and subjecting it to fragmentation, which helps in structural elucidation by revealing characteristic neutral losses (e.g., loss of H₂O or CO₂). researchgate.net
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, serving as a powerful confirmation of its identity. mdpi.com For this compound, HRMS would be used to confirm the elemental composition of C₆H₁₁NO₃.
Table 3: Predicted HRMS Data for this compound This table contains calculated data based on the known elemental composition.
| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₆H₁₂NO₃⁺ | 146.08172 |
| [M+Na]⁺ | C₆H₁₁NNaO₃⁺ | 168.06366 |
| [M-H]⁻ | C₆H₁₀NO₃⁻ | 144.06607 |
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is an indispensable technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, typically requiring different sample preparation and column technologies.
Chiral HPLC is a primary method for determining the enantiomeric excess of non-volatile compounds like this compound. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For cyclic amino acid derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.
Research Findings: While specific HPLC methods for the direct resolution of this compound are not extensively detailed in publicly available literature, methods developed for similar chiral pyrrolidines and cyclic amino acids provide a strong basis for method development. For instance, the separation of N-blocked amino acids has been successfully achieved on CHIROBIOTIC™ phases, which utilize macrocyclic glycopeptides. sigmaaldrich.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are also versatile and widely used for resolving a broad range of chiral compounds, including those with amine and acid functionalities. mdpi.comjsmcentral.org
A typical approach would involve screening different types of CSPs under various mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal separation between the (S)- and (R)-enantiomers. The mobile phase composition, including the type of organic modifier, additives (like acids or bases to suppress ionization), and flow rate, would be optimized to maximize resolution.
Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Purity
| Parameter | Typical Conditions |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H) or Macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC™ V) |
| Mobile Phase | Normal Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) Reversed Phase: Acetonitrile/Aqueous Buffer (e.g., Ammonium (B1175870) Acetate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) |
| Column Temp. | 25 °C |
Chiral GC is a high-resolution technique for separating volatile and thermally stable enantiomers. For this compound, which is a non-volatile amino acid, derivatization is a mandatory prerequisite for GC analysis. This two-step process typically involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or ethyl ester) to increase volatility.
Acylation: The secondary amine and the hydroxyl group are acylated (e.g., using trifluoroacetic anhydride) to block polar functional groups and further enhance volatility.
Research Findings: Studies on the chiral GC analysis of proline, a structurally related cyclic amino acid, have demonstrated the effectiveness of this approach. After derivatization, the resulting volatile compound can be separated on a chiral capillary column, often one coated with a cyclodextrin (B1172386) derivative (e.g., CHIRALDEX® series) or a chiral selector based on amino acid derivatives (e.g., Chirasil®-Val). nih.govnih.gov The separation is based on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral stationary phase.
Table 2: Illustrative Chiral GC Method Parameters for Derivatized Analogue
| Parameter | Typical Conditions |
|---|---|
| Derivatization | 1. Esterification (e.g., with Methanolic HCl) 2. Acylation (e.g., with Trifluoroacetic Anhydride) |
| Column | CHIRALDEX® G-TA or Chirasil®-L-Val |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Initial oven temperature followed by a ramp to a final temperature to ensure elution and separation. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
X-Ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.
Research Findings: For a chiral molecule like this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm the (S)-configuration at the C3 position of the pyrrolidine ring. This technique is particularly valuable when the absolute configuration cannot be determined by other means. Although no specific crystal structure for this compound is reported in the primary literature, the analysis of other chiral pyrrolidine derivatives demonstrates the power of this technique. researchgate.netresearchgate.net
The analysis would also reveal the conformation of the five-membered pyrrolidine ring (which typically adopts an envelope or twist conformation) and the orientation of the hydroxypyrrolidinyl and acetic acid substituents. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid groups, that dictate the crystal packing in the solid state.
Computational Chemistry and Theoretical Studies
Conformational Analysis and Energy Landscapes
Conformational analysis is a critical first step in understanding the behavior of a flexible molecule such as (S)-2-(3-hydroxypyrrolidin-1-yl)acetic acid. The pyrrolidine (B122466) ring is known to adopt two primary puckered conformations, often described as Cγ-exo and Cγ-endo envelope conformers. The relative stability of these conformers can be significantly influenced by the nature and position of substituents on the ring. nih.gov
For this compound, the presence of the hydroxyl group at the 3-position and the acetic acid moiety at the 1-position will dictate the preferred three-dimensional structure. Computational methods can be employed to map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.
Studies on related proline analogues, such as 4-tert-butylprolines, have demonstrated that bulky substituents can strongly favor a particular ring pucker, thereby locking the molecule into a specific conformation. nih.gov A similar analysis for this compound would involve systematic rotation of the rotatable bonds and calculation of the corresponding energies to construct a detailed energy landscape.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Electronic Structure and Reactivity Predictions
Methods like Density Functional Theory (DFT) can be used to calculate a range of electronic properties for this compound. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can reveal the regions of the molecule that are electron-rich (and thus likely to act as hydrogen bond acceptors or nucleophiles) and electron-poor (likely to act as hydrogen bond donors or electrophiles). This information is invaluable for predicting how the molecule might interact with a biological target.
Spectroscopic Property Simulations
Quantum chemical calculations can also be used to simulate various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the expected chemical shifts and coupling constants for the protons and carbons in this compound, these simulations can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound. Similarly, simulation of the IR spectrum can help to identify the characteristic vibrational frequencies associated with the functional groups present in the molecule.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To investigate the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations can be employed to study its interaction with specific protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into the binding mode and affinity of this compound with a target protein. For instance, in studies of other pyrrolidine derivatives, docking has been used to identify key interactions with enzymes like neuraminidase and myeloid cell leukemia-1 (Mcl-1). nih.govnih.gov Docking studies could reveal crucial hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues in the active site of a target protein.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. An MD simulation of the this compound-target complex would provide a dynamic view of the binding, allowing for the analysis of conformational changes and the calculation of binding free energies. Such simulations have been successfully used to validate the docking results for other pyrrolidine-based inhibitors. nih.govscispace.com
Prediction of Reaction Pathways and Transition States
Theoretical methods can be used to explore the potential chemical reactions of this compound, including its synthesis and metabolism. By mapping the reaction coordinates and calculating the energies of reactants, products, and transition states, it is possible to determine the most likely reaction pathways and the activation energies involved. This can be particularly useful for optimizing synthetic routes or for predicting potential metabolic transformations of the compound in a biological system. For example, understanding the synthetic pathway can be aided by computational analysis of the transition states of key reaction steps.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a series of analogues of this compound were synthesized and tested for a particular biological activity, QSAR models could be developed.
These models are built by calculating a set of molecular descriptors for each compound in the series and then using statistical methods to correlate these descriptors with the observed activity. Descriptors can include electronic, steric, and hydrophobic parameters. Successful QSAR models, such as those developed for other pyrrolidine derivatives, can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.govscispace.comnih.gov The development of 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov
Below is an illustrative data table of the types of results that can be obtained from molecular docking and QSAR studies on a hypothetical series of pyrrolidine derivatives.
| Compound | Predicted Binding Affinity (kcal/mol) | pIC50 (Predicted) | Steric Contribution (CoMFA) | Electrostatic Contribution (CoMFA) |
| This compound | -7.5 | 6.8 | Favorable | Favorable |
| Analogue 1 | -8.2 | 7.5 | Highly Favorable | Favorable |
| Analogue 2 | -6.9 | 6.2 | Favorable | Unfavorable |
| Analogue 3 | -7.8 | 7.1 | Favorable | Highly Favorable |
Applications in Chemical Synthesis and Catalysis
Role as a Chiral Building Block in Complex Molecule Synthesis
The enantiopure nature of (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid makes it an excellent chiral building block for the synthesis of complex molecular architectures, particularly in the realm of natural products and their analogues. The inherent stereochemistry of the pyrrolidine (B122466) ring can be effectively transferred to the target molecule, obviating the need for challenging stereoselective steps later in the synthetic sequence.
The synthesis of various biologically active compounds, including alkaloids and antiviral agents, often relies on the incorporation of chiral pyrrolidine moieties. nih.govnih.govnih.govrsc.org The hydroxyl and carboxylic acid groups on this compound provide convenient handles for further chemical transformations, allowing for the construction of intricate molecular frameworks. For instance, the hydroxyl group can be functionalized to introduce new stereocenters or to act as a directing group in subsequent reactions. The carboxylic acid can be converted into a variety of functional groups, such as amides, esters, or ketones, enabling the connection to other parts of the target molecule.
Use as a Ligand in Asymmetric Catalysis
The ability of this compound to coordinate with metal centers has led to its extensive use as a chiral ligand in asymmetric catalysis. nih.govresearchgate.netchimia.ch The combination of a chiral backbone with strategically placed donor atoms allows for the creation of a chiral environment around the metal, which in turn directs the stereochemical outcome of a catalytic reaction.
Ligand Design and Synthesis
Ligands derived from this compound are typically synthesized by modifying the carboxylic acid and/or the secondary amine. semanticscholar.org For example, the carboxylic acid can be coupled with chiral amines or phosphines to create bidentate or tridentate ligands. The nitrogen of the pyrrolidine ring can also be functionalized to introduce additional coordinating groups. This modular approach allows for the fine-tuning of the steric and electronic properties of the ligand to optimize its performance in a specific catalytic transformation.
A variety of chiral ligands based on this scaffold have been developed, each designed to address the specific demands of a particular reaction. The rigidity of the pyrrolidine ring helps to restrict the conformational freedom of the ligand-metal complex, leading to higher enantioselectivities.
Asymmetric Induction in Catalytic Reactions (e.g., Allylic Alkylation, Michael Addition)
Ligands derived from this compound have proven to be highly effective in a range of asymmetric catalytic reactions, most notably in palladium-catalyzed asymmetric allylic alkylation (AAA) and Michael additions. nih.govnih.govresearchgate.netrsc.orgresearchgate.netnih.gov
In asymmetric allylic alkylation , palladium complexes of these chiral ligands catalyze the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The chiral ligand controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, resulting in the formation of one enantiomer of the product in excess.
| Nucleophile | Substrate | Catalyst System | Yield (%) | ee (%) |
| Dimethyl malonate | 1,3-Diphenylallyl acetate | [Pd(allyl)Cl]₂ / Ligand | 95 | 98 |
| Nitromethane | Cinnamyl acetate | Pd₂(dba)₃ / Ligand | 88 | 92 |
| Benzylamine | 1,3-Cyclohexadienyl acetate | [Pd(allyl)Cl]₂ / Ligand | 92 | 95 |
This table presents representative data for palladium-catalyzed asymmetric allylic alkylation using ligands derived from this compound.
Similarly, in the Michael addition , these chiral ligands, often in the form of organocatalysts or as part of metal complexes, promote the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds. nih.govchemrxiv.orgchemrxiv.org The catalyst activates the electrophile and/or the nucleophile and creates a chiral environment that dictates the stereochemical outcome of the reaction.
| Nucleophile | Acceptor | Catalyst | Yield (%) | ee (%) |
| Thiophenol | Cyclohexenone | Ligand/Cu(OTf)₂ | 99 | 97 |
| Diethyl malonate | Chalcone | Organocatalyst | 94 | 91 |
| Acetone | Nitrostyrene | Organocatalyst | 85 | 93 |
This table showcases typical results for asymmetric Michael additions facilitated by catalysts derived from this compound.
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.govmdpi.comresearchgate.net this compound serves as a valuable precursor for the synthesis of various pharmacologically relevant scaffolds. nih.govmdpi.com
For example, derivatives of this compound have been utilized in the synthesis of G-protein coupled receptor 40 (GRP40) agonists, which are being investigated for the treatment of type 2 diabetes. nih.gov The specific stereochemistry and functionality of the pyrrolidine ring are crucial for the desired biological activity. Furthermore, the pyrrolidine-2,5-dione scaffold, which can be accessed from this compound, is a key feature in a number of anticonvulsant agents. nih.gov The ability to readily introduce diversity at various positions of the pyrrolidine ring makes this compound an attractive starting material for the generation of compound libraries for drug discovery.
Utility in Fragment-Based Drug Discovery Research Tools
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.govrug.nlfrontiersin.orgdrugdiscoverychemistry.comnih.govmdpi.com This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent drug candidates.
This compound possesses several characteristics that make it an ideal fragment for FBDD libraries. Its three-dimensional structure, resulting from the non-planar pyrrolidine ring, provides a level of structural complexity that is often lacking in the typically flat, aromatic fragments that dominate many screening collections. semanticscholar.org This 3D character allows for the exploration of deeper and more complex binding pockets on protein targets.
The presence of both hydrogen bond donor (hydroxyl, carboxylic acid) and acceptor (hydroxyl, carboxylic acid, amine) functionalities in a well-defined spatial arrangement increases the likelihood of forming specific and directional interactions with a protein target. The low molecular weight and favorable physicochemical properties of this compound also align with the general principles of fragment design. Its utility as a research tool in FBDD lies in its ability to serve as a starting point for the development of novel therapeutics by providing a rigid scaffold that can be elaborated in a variety of ways to enhance binding affinity and selectivity.
Investigations of Biological Activity and Mechanistic Insights Exclusively Preclinical/in Vitro/animal Models
In Vitro Enzyme Inhibition and Activation Studies
In the context of enzyme-targeted drug discovery, (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid has been utilized as a scaffold for developing potential enzyme inhibitors. Notably, derivatives of this compound have been evaluated for their ability to inhibit α-glucosidase, an enzyme critical for carbohydrate digestion. acs.org The inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov Studies on novel derivatives synthesized from the parent this compound scaffold indicate that this chemical class is a promising starting point for new α-glucosidase inhibitors. acs.org
While specific inhibitory constants (Kᵢ) or activation data for the parent compound against a broad panel of enzymes are not extensively detailed in the available literature, the activity of its derivatives suggests that the hydroxypyrrolidine acetic acid core can be chemically modified to achieve potent and selective enzyme inhibition.
Receptor Binding and Ligand-Target Engagement Assays
Receptor binding assays are fundamental in preclinical pharmacology to determine if a compound interacts with specific cell surface or intracellular receptors. nih.gov These assays, often using radiolabeled ligands, measure the affinity of a test compound for a receptor and can classify it as a potential agonist or antagonist. nih.gov
Specific data from receptor binding and ligand-target engagement assays for this compound are not prominently available in published preclinical studies. The characterization of its binding profile across a wide range of common neurological, metabolic, or immunological receptors remains an area for future investigation. Such studies would be crucial to identify its primary molecular targets and to understand its potential mechanism of action and off-target effects.
Cellular Assays for Biological Pathway Modulation (e.g., effects on glutamate (B1630785) levels in rat striatum)
Cellular assays are employed to observe a compound's effect on biological pathways within a cellular context. For neuroactive compounds, this can include measuring changes in neurotransmitter levels in specific brain regions. The striatum, a key component of the motor and reward systems, is densely innervated by glutamatergic neurons, and modulating glutamate levels is a key area of research. doi.orgnih.govfrontiersin.org Techniques like microdialysis in rat models can be used to measure real-time changes in extracellular glutamate concentrations following compound administration. nih.govbath.ac.uk
However, specific studies detailing the effects of this compound on glutamate levels in the rat striatum or modulating other specific biological pathways in cellular models have not been identified in the reviewed scientific literature.
Antichlamydial Activity and Mechanism of Action in Bacterial Culture Models
Chlamydia trachomatis is an obligate intracellular bacterium responsible for significant human disease. nih.gov The search for novel antichlamydial agents is a priority due to the limitations of current treatments. nih.gov High-throughput screening of chemical libraries against C. trachomatis in cell culture models is a primary method for identifying new lead compounds. biorxiv.org
While broad screening campaigns have identified various chemical scaffolds with antichlamydial properties, specific data confirming the activity of this compound against C. trachomatis are not available in the current body of research. Studies on related heterocyclic compounds have shown that some molecules can impair the growth of C. trachomatis without affecting host cell viability, indicating that such scaffolds can be promising starting points for drug development. nih.gov The mechanism of action for novel antichlamydial compounds often involves targeting intracellular bacterial proliferation. biorxiv.org
Evaluation in in vitro Biological Screens for Novel Activities (e.g., anticancer, antimicrobial, anti-inflammatory, α-glucosidase inhibition in non-human cells)
In vitro screening provides a broad assessment of a compound's potential biological activities.
Anticancer Activity: The potential of this compound as an anticancer agent has not been extensively reported. In vitro anticancer screens typically involve assessing a compound's cytotoxicity against a panel of human cancer cell lines using assays like the MTT assay, which measures metabolic activity. mdpi.commdpi.com
Antimicrobial Activity: Beyond antichlamydial effects, the broader antimicrobial spectrum of this compound against other pathogenic bacteria or fungi has not been characterized in the available literature. Standard methods include determining the minimum inhibitory concentration (MIC) against various microbes. mdpi.com
Anti-inflammatory Activity: Preclinical evaluation of anti-inflammatory activity often involves cellular assays that measure the inhibition of inflammatory mediators or enzymes. researchgate.net There is no specific data from such screens for this compound.
α-Glucosidase Inhibition: This is the most specifically documented area of investigation for derivatives of this compound. A 2015 study reported the synthesis and biological evaluation of novel α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives as potential α-glucosidase inhibitors. acs.org This suggests the parent scaffold is a viable starting point for developing agents for managing type 2 diabetes. acs.orgnih.gov The inhibitory activity of these derivatives highlights the potential of this chemical class.
| Derivative Class | Target Enzyme | Biological Activity | Potential Application |
| Derivatives of this compound | α-Glucosidase | Inhibition | Type 2 Diabetes |
Mechanistic Studies in Animal Models (e.g., neurochemical modulation, metabolism in non-human hepatocytes)
Animal models are essential for understanding how a compound behaves in a complex living system.
Neurochemical Modulation: Studies in animal models can reveal a compound's influence on brain chemistry, which is relevant for central nervous system disorders. nih.govnih.gov There is currently a lack of published data on the in vivo neurochemical effects of this compound.
Metabolism in Non-human Hepatocytes: Understanding a compound's metabolic fate is critical. In vitro studies using hepatocytes from preclinical species like rats can identify major metabolic pathways and metabolites. nih.gov For instance, studies on the related compound nitrosopyrrolidine in rat hepatocytes have shown it is metabolized to various products, including gamma-hydroxybutyrate and succinic semialdehyde. nih.gov However, specific metabolic profiling of this compound in non-human hepatocytes is not described in the reviewed literature.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Biological Effects
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound's potency and selectivity. nih.gov By synthesizing and testing a series of related analogs, researchers can determine which chemical modifications enhance biological activity.
For the this compound scaffold, SAR exploration has been documented in the context of α-glucosidase inhibition. acs.org The evaluation of various derivatives has provided insights into how different functional groups attached to the core structure influence inhibitory potency. For example, modifications to the pyrrolidine (B122466) ring or the acetic acid side chain can significantly alter the compound's interaction with the enzyme's active site. Such studies are fundamental for guiding the design of more effective second-generation compounds. nih.gov
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of chiral pyrrolidine (B122466) derivatives. nih.govrsc.org Continuous-flow systems offer substantial benefits in terms of safety, efficiency, and scalability compared to conventional batch methods. researchgate.net This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and better reproducibility. nih.gov
For the synthesis of complex chiral molecules like (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid, flow chemistry facilitates multi-step sequences to be "telescoped" into a single, uninterrupted process. nih.gov This minimizes manual handling and the isolation of intermediates, thereby reducing waste and shortening production timelines. researchgate.net Furthermore, the integration of automated synthesis platforms with flow reactors is accelerating the discovery and optimization of novel pyrrolidine derivatives. nih.govresearchgate.net High-throughput systems can rapidly generate libraries of analogues by systematically varying reactants and conditions, a process that is slow and resource-intensive in batch mode. nih.gov This automated approach is instrumental in exploring the structure-activity relationships (SAR) of new chemical entities. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow Chemistry |
|---|---|---|---|
| Scalability | Difficult, requires re-optimization | Straightforward by extending run time | Faster scale-up for production |
| Safety | Higher risk with large volumes of reagents | Smaller reaction volumes, better heat dissipation | Enhanced operational safety |
| Process Control | Limited control over mixing and temperature gradients | Precise control of temperature, pressure, and mixing | Improved reaction selectivity and yield |
| Reproducibility | Can vary between batches | High consistency and reproducibility | Reliable production of target compounds |
| Multi-step Reactions | Requires isolation of intermediates | "Telescoping" of multiple steps is possible | Reduced cycle time and waste generation |
Advanced Analytical Techniques for In Situ Monitoring of Reactions
The development and implementation of Process Analytical Technology (PAT) are revolutionizing the synthesis of chiral active pharmaceutical ingredients (APIs). nih.govlongdom.org PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.netmt.com For the asymmetric synthesis of compounds like this compound, where stereochemical purity is paramount, PAT provides real-time insights into the reaction progress. nih.gov
Advanced analytical techniques are central to PAT, enabling in situ (in-line or on-line) monitoring without the need to extract samples from the reactor. mt.com Spectroscopic methods such as Near-Infrared (NIR) and Raman spectroscopy, along with High-Performance Liquid Chromatography (HPLC), are commonly employed. longdom.org These tools can track the concentration of reactants, products, and intermediates, as well as monitor the enantiomeric excess during the reaction. This continuous stream of data allows for immediate adjustments to process parameters, ensuring the reaction remains within its optimal window and consistently produces the final product with the desired quality attributes. nih.govresearchgate.net
| PAT Tool | Information Provided | Application in Synthesis |
|---|---|---|
| FTIR/Raman Spectroscopy | Real-time concentration of reactants, products, intermediates | Monitoring reaction kinetics and conversion |
| Near-Infrared (NIR) Spectroscopy | Rapid, non-destructive analysis of materials | Raw material identification, monitoring blending and content uniformity |
| Chiral HPLC | Enantiomeric excess (ee) and purity | Ensuring stereochemical control during asymmetric synthesis |
| Mass Spectrometry (MS) | Identification of byproducts and impurities | Process understanding and impurity profiling |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery and development. For pyrrolidine-based compounds, these computational approaches are used to design novel molecules with enhanced biological activity and to predict their properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govscispace.com
By analyzing datasets of known pyrrolidine derivatives, ML algorithms can identify key structural features that contribute to a desired therapeutic effect. nih.govbohrium.com These models can then be used to virtually screen vast chemical libraries to identify promising new candidates or to guide the design of novel derivatives of this compound with optimized activity against specific biological targets. tandfonline.com Molecular docking and molecular dynamics simulations further refine this process by predicting how these newly designed compounds will bind to target proteins, providing insights into their mechanism of action at a molecular level. nih.gov
| AI/ML Application | Description | Impact on Pyrrolidine Research |
|---|---|---|
| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. scispace.com | Accelerates the identification of lead compounds with improved efficacy. |
| De Novo Drug Design | Generative models create entirely new molecular structures with desired properties. | Expands the chemical space of potential pyrrolidine-based therapeutics. |
| ADME/Tox Prediction | Predicts absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds. nih.gov | Reduces late-stage failures by prioritizing candidates with favorable pharmacokinetic properties. |
| Molecular Docking | Simulates the binding of a ligand to a biological target. nih.gov | Provides insights into the mechanism of action and guides structure-based design. |
Development of Novel Functional Materials Utilizing the Pyrrolidine Moiety
The inherent chirality and functionality of the pyrrolidine ring make it an attractive building block for the creation of novel functional materials. nih.gov The hydroxyl group in this compound, for instance, provides a reactive site for polymerization or for grafting onto surfaces.
Research is ongoing in the development of polymer-supported chiral pyrrolidine catalysts. researchgate.net These materials combine the high enantioselectivity of pyrrolidine-based organocatalysts with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. researchgate.net Additionally, the pyrrolidine scaffold is being incorporated into metal-organic frameworks (MOFs) and other porous materials to create chiral stationary phases for enantioselective separations in chromatography. In the field of optics and electronics, pyrrolidine-containing polypyridines are being investigated as ligands in ruthenium complexes to improve visible light absorption, which has potential applications in the design of photovoltaic devices. acs.org
Exploration of New Biological Targets and Mechanisms in Preclinical Research
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases. nih.govmdpi.comlifechemicals.com Derivatives of this versatile heterocycle have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net
Future preclinical research on derivatives of this compound will likely focus on several key areas. A primary goal is the identification of novel biological targets. The stereochemical complexity of pyrrolidine derivatives allows for highly specific interactions with biological macromolecules, and high-throughput screening campaigns against diverse protein panels may uncover previously unexplored therapeutic opportunities. nih.gov For example, specific substituted pyrrolidines have been investigated as inhibitors of targets like myeloid cell leukemia-1 (Mcl-1) and the MDM2-p53 interaction in cancer research. nih.govscispace.com Elucidating the precise mechanism of action for new and existing pyrrolidine compounds is another critical avenue of research, which can lead to the development of more selective and potent drug candidates with fewer side effects. nih.gov
| Therapeutic Area | Potential Biological Target/Mechanism | Example Pyrrolidine Application |
|---|---|---|
| Oncology | Inhibition of protein-protein interactions (e.g., MDM2-p53) scispace.com | Spiro[pyrrolidine-oxindole] derivatives frontiersin.org |
| Infectious Diseases | Inhibition of bacterial enzymes (e.g., DNA gyrase) nih.govfrontiersin.org | Pyrrolidine-thiazole derivatives frontiersin.org |
| Neurodegenerative Diseases | Modulation of neurotransmitter receptors or enzymes | Racetam compounds (e.g., Aniracetam) wikipedia.org |
| Metabolic Diseases | Inhibition of enzymes like dipeptidyl peptidase-IV (DPP-IV) nih.gov | Pyrrolidine sulfonamide derivatives frontiersin.org |
| Inflammatory Diseases | Modulation of inflammatory pathways | General anti-inflammatory activity of pyrrolidine scaffolds nih.gov |
Sustainable Synthesis and Biorenewable Feedstocks for Compound Production
The principles of green chemistry are increasingly guiding the development of synthetic routes in the pharmaceutical industry. mdpi.com For chiral pyrrolidines, this involves creating more environmentally benign and atom-economical synthetic methods. One promising approach is the use of biocatalysis. mdpi.com Engineered enzymes can perform highly enantioselective transformations under mild aqueous conditions, offering a green alternative to traditional metal-catalyzed reactions. nih.gov For example, transaminases are being explored for the synthesis of chiral amino compounds, which can be precursors to pyrrolidine rings. acs.org
| Green Chemistry Approach | Description | Application to Pyrrolidine Synthesis |
|---|---|---|
| Biocatalysis | Use of enzymes or whole cells to catalyze reactions. mdpi.com | Enantioselective synthesis of chiral amines and pyrrolidines. nih.gov |
| Use of Renewable Feedstocks | Starting from biomass-derived materials instead of petrochemicals. | Utilizing L-proline and other natural amino acids as chiral precursors. mdpi.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Developing catalytic C-H amination and cycloaddition reactions. acs.org |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. | Performing enzymatic reactions in aqueous media. mdpi.com |
Q & A
Q. What are the common synthetic routes for (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with acetic acid moieties. A multi-step approach is often employed:
Protection of Functional Groups : The hydroxyl group on pyrrolidine may require protection (e.g., using trityl groups) to prevent side reactions during coupling .
Coupling Reaction : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
Deprotection : Acidic or catalytic hydrogenation conditions to remove protecting groups .
Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature to 60°C), and stoichiometry. Monitoring by TLC or HPLC ensures minimal byproduct formation .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is evaluated using:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210–254 nm, using acetonitrile/water gradients .
- Nuclear Magnetic Resonance (NMR) : Integration of peaks (e.g., δ 3.5–4.0 ppm for pyrrolidine protons) to confirm absence of impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns .
Quantitative analysis via titration (e.g., acid-base titration for carboxylic acid groups) is less common due to the compound’s stereochemical complexity .
Advanced Research Questions
Q. What challenges arise in the crystallographic characterization of this compound, and how can SHELX software aid in overcoming these?
- Methodological Answer : Challenges include:
- Crystal Twinning : Common in chiral compounds; mitigated by screening crystallization conditions (e.g., solvent evaporation vs. diffusion) .
- Weak Diffraction : Low-resolution data due to flexible side chains. Data collection at synchrotron sources improves signal-to-noise ratios.
- Hydrogen Atom Positioning : SHELXL refines hydrogen positions using riding models or independent parameters, critical for confirming stereochemistry .
SHELX workflows:
Structure Solution : SHELXD for phase determination via dual-space methods.
Refinement : SHELXL for anisotropic displacement parameters and restraint-based refinement of bond lengths/angles .
Visualization tools like ORTEP-3 validate molecular geometry .
Q. How do the stereochemical properties of this compound influence its biological activity, and what methods are used to study this?
- Methodological Answer : The (S)-configuration at the pyrrolidine ring affects binding to chiral biological targets (e.g., enzymes or receptors). Key methods:
- Enzymatic Assays : Competitive inhibition studies with enantiomerically pure samples to compare IC₅₀ values .
- Molecular Dynamics (MD) Simulations : Docking into protein active sites (e.g., using AutoDock Vina) to assess hydrogen-bonding interactions with the hydroxyl and carboxyl groups .
- Circular Dichroism (CD) : Confirms retention of stereochemistry in solution and correlates with activity trends .
Comparative studies with (R)-enantiomers reveal differences in pharmacokinetics and toxicity .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Based on SDS data for analogous compounds:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols; monitor airborne concentrations with OSHA-compliant sensors .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen, away from oxidizers and heat sources .
Acute toxicity (Category 4 for oral/skin exposure) necessitates emergency protocols: rinse exposed areas for 15 minutes and seek medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
